molecular formula C20H15N3O3S B11508053 3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-phenylbenzenesulfonamide

3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-phenylbenzenesulfonamide

Cat. No.: B11508053
M. Wt: 377.4 g/mol
InChI Key: VHBOXSNWGUWHIH-UHFFFAOYSA-N
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Description

3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that features both indole and sulfonamide moieties. Indole derivatives are known for their significant biological activities, while sulfonamides are widely used in medicinal chemistry for their antibacterial properties . This compound combines these two functional groups, potentially offering a wide range of applications in various fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthetase . These interactions can lead to the inhibition of bacterial growth and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Sulfamethoxazole: A sulfonamide antibiotic with similar sulfonamide group.

    Oxindole derivatives: Compounds with oxidized indole ring

Uniqueness

3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its combination of indole and sulfonamide moieties, which can provide a synergistic effect in its biological activities.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

3-[(2-oxo-1H-indol-3-ylidene)amino]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C20H15N3O3S/c24-20-19(17-11-4-5-12-18(17)22-20)21-15-9-6-10-16(13-15)27(25,26)23-14-7-2-1-3-8-14/h1-13,23H,(H,21,22,24)

InChI Key

VHBOXSNWGUWHIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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